3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

Catalog No.
S3055748
CAS No.
799266-00-5
M.F
C18H12N2O5
M. Wt
336.303
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

CAS Number

799266-00-5

Product Name

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one

Molecular Formula

C18H12N2O5

Molecular Weight

336.303

InChI

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2

InChI Key

VRBZXONRXXIKBB-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

solubility

not available

Anticancer Activity

Specific Scientific Field: Medicinal Chemistry and Oncology

Summary:

3-(Indoline-1-carbonyl)-6-nitro-2H-chromen-2-one: derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds were tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). The goal was to identify potential candidates for further development as anticancer agents.

Experimental Procedures:

    Synthesis: A highly efficient protocol was developed for the synthesis of these compounds. The indoline-1-carbonyl moiety was incorporated into the chromenone scaffold, yielding the desired derivatives.

    Cell Culture and Treatment: Cancer cell lines (A549, HeLa, MCF-7, and Du-145) were cultured and treated with varying concentrations of the synthesized compounds.

    Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) values were determined for each compound in different cell lines. Lower IC50 values indicate higher potency.

Results:

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound featuring a chromene core substituted with both an indoline and a nitro group. The structural formula can be expressed as C16H12N2O4, highlighting its heterocyclic nature, which is characteristic of many biologically active compounds. The compound's design integrates the indoline moiety, known for its diverse pharmacological activities, with the chromene framework, which is prevalent in natural products and synthetic pharmaceuticals.

The chemical behavior of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves several key reactions:

  • Electrophilic Aromatic Substitution: The nitro group at position 6 can participate in electrophilic substitution reactions, enhancing the reactivity of the chromene ring.
  • Nucleophilic Attack: The carbonyl group of the indoline can undergo nucleophilic addition reactions, particularly in the presence of strong nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's biological activity.

Compounds that share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one have demonstrated a range of biological activities:

  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The indole and chromene frameworks are associated with significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects: Many derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The synthesis of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one can be achieved through several methods:

  • One-Pot Synthesis: A convenient approach involves the reaction of 3-cyanoacetyl indole with appropriate reagents under mild conditions to yield the desired product in good yields .
  • Condensation Reactions: Utilizing isatin derivatives and indoles in acid-catalyzed condensation reactions has been documented as an effective method for synthesizing similar compounds .
  • Multi-component Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures efficiently .

The unique structure of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lends itself to various applications:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemicals: Compounds with similar structures are often explored for their pesticidal properties.
  • Biochemical Probes: The ability to modulate biological pathways positions such compounds as useful tools in biochemical research.

Interaction studies involving 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its role as an inhibitor against enzymes involved in cancer progression or microbial resistance can elucidate its therapeutic potential .

Several compounds share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
3-(1H-indole-3-carbonyl)-2H-chromen-2-oneIndole and chromene coreAntioxidant, antimicrobial
6-nitroquinolinoneNitro group on a quinoline structureAnticancer
4-hydroxycoumarinHydroxy group on a coumarinAntimicrobial, anticoagulant
5-nitroisatinNitro group on an isatinAnticancer

Uniqueness

The uniqueness of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lies in its dual functionality from both the nitro and indole components, which enhances its potential pharmacological profiles compared to other similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a valuable compound for further research and development in medicinal chemistry.

Rational Design Strategies for Coumarin-Indole Hybrids

The rational design of coumarin-indole hybrid molecules represents a sophisticated approach to drug discovery that leverages the complementary pharmacological properties of both structural motifs [1] [2]. Coumarin-indole hybrids, exemplified by 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, demonstrate the successful integration of two privileged scaffolds through systematic molecular design principles [3] [4].

Structure-based drug design serves as the primary methodology for developing these hybrid systems, utilizing three-dimensional protein structural data to optimize ligand-receptor interactions [5] [6]. This approach enables the rational positioning of pharmacophoric elements to achieve optimal binding geometries while maintaining selectivity profiles. The coumarin nucleus provides a rigid planar framework that facilitates π-π stacking interactions with aromatic amino acid residues, while the indoline carbonyl moiety introduces additional hydrogen bonding capabilities and conformational diversity [7] [8].

Fragment-based design strategies have proven particularly effective for coumarin-indole hybrids, as demonstrated in the construction of multi-target directed ligands [9] [10]. The approach involves identifying minimal pharmacophoric fragments from each scaffold and combining them through appropriate linkers to preserve essential binding interactions [4]. For 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, the carbonyl linker serves a dual function, maintaining electronic communication between the aromatic systems while providing conformational flexibility necessary for protein binding [11].

The molecular hybridization concept enables the development of compounds that can simultaneously target multiple biological pathways, reducing the likelihood of drug resistance and improving therapeutic efficacy [9] [12]. This strategy has been successfully applied to coumarin-indole systems, where the hybrid molecules demonstrate enhanced biological activities compared to their individual components [2] [7]. The presence of the nitro group at the 6-position of the coumarin ring introduces additional electronic effects that modulate the overall reactivity and binding characteristics of the hybrid molecule [13] [14].

StrategyApproachAdvantagesKey Considerations
Structure-Based Drug Design (SBDD)Utilizes 3D protein structures for ligand optimizationHigh specificity, reduced off-target effectsRequires high-quality structural data
Fragment-Based DesignCombines small molecular fragments with known activityHigher binding efficiency, improved selectivityFragment compatibility and linker optimization
Molecular HybridizationMerges two or more pharmacophores into single entityEnhanced biological activity, reduced drug resistanceBalanced pharmacokinetic properties
Pharmacophore-Based DesignIdentifies essential structural features for activitySimplified lead optimization, broad activity spectrumPreservation of critical binding interactions
Bioisosteric ReplacementReplaces groups with similar propertiesMaintained activity with improved propertiesElectronic and steric similarity requirements
Multi-Target Directed Ligands (MTDLs)Targets multiple biological pathways simultaneouslyReduced drug-drug interactions, enhanced efficacyBalanced multi-target activity

Structure-Based Molecular Hybridization Approaches

Structure-based molecular hybridization represents a systematic approach to combining distinct pharmacophoric elements while maintaining their individual binding characteristics [5] [6]. The development of coumarin-indole hybrids through this methodology requires careful consideration of the spatial arrangement and electronic properties of both scaffold components [15] [7].

The carbonyl linkage in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one exemplifies an optimal hybridization strategy, providing both structural rigidity and electronic communication between the coumarin and indoline systems [11] [16]. This linkage maintains the planar geometry essential for π-stacking interactions while introducing electrophilic character that enhances binding affinity with nucleophilic residues in protein active sites [12] [11].

Computational approaches utilizing molecular dynamics simulations and density functional theory calculations have revealed that the carbonyl linker adopts preferential conformations that maximize favorable interactions with target proteins [8] [17]. The semi-rigid nature of this connection allows for induced-fit binding mechanisms while preventing excessive conformational entropy that could reduce binding affinity [18] [11].

Alternative hybridization approaches include direct attachment methods, where the coumarin C-3 position is directly connected to the indole nitrogen, resulting in highly rigid systems with restricted conformational flexibility [7] [19]. Methylene bridge connections provide greater flexibility but may compromise the electronic communication between the aromatic systems [4]. Ether linkages offer moderate flexibility with angular geometries that can be advantageous for specific binding site geometries [20].

Linkage TypeStructural FeaturesConformational PropertiesBinding Characteristics
Direct AttachmentCoumarin C-3 to indole N-1Restricted rotation, planar geometryStrong π-π interactions
Carbonyl LinkerKetone group connecting frameworksSemi-rigid, conjugated systemEnhanced electrophilic character
Methylene BridgeFlexible methylene chainHigh flexibility, multiple conformersImproved membrane permeability
Ether LinkageOxygen atom bridgeModerate flexibility, angular geometryModerate binding affinity
Amide ConnectionPeptide-like connectionRestricted rotation, hydrogen bondingStrong hydrogen bond formation
Alkyl SpacerVariable length carbon chainHigh flexibility, extended conformationsVariable binding geometry

Pharmacophore Mapping and Bioisosteric Replacement

Pharmacophore mapping for coumarin-indole hybrids involves the systematic identification of structural features essential for biological activity [4] [10]. The coumarin lactone functionality serves as a critical hydrogen bond acceptor and electrophilic center, while the indole nitrogen provides hydrogen bond donor capabilities [21] [22]. The strategic placement of the nitro group at the 6-position of the coumarin ring enhances electron-withdrawing effects, modulating the electronic properties of the entire hybrid system [13] [14].

Bioisosteric replacement strategies enable the optimization of pharmacokinetic and pharmacodynamic properties while maintaining essential binding interactions [23] [24]. For the coumarin nucleus, potential bioisosteric alternatives include thiochromenone systems that replace the oxygen atom with sulfur, providing altered electronic properties and improved metabolic stability [25]. Benzisoxazole replacements maintain the lactone-like geometry while introducing different hydrogen bonding patterns [26].

The indole nitrogen can be replaced with N-methyl variants to eliminate hydrogen bond donor capability while enhancing lipophilicity [27] [28]. Benzimidazole replacements provide additional nitrogen atoms for hydrogen bonding while maintaining the aromatic character of the original indole system [19]. The nitro group at the 6-position can be substituted with cyano or trifluoromethyl groups to maintain electron-withdrawing character while altering the hydrogen bonding profile [13] [29].

Pharmacophore analysis of the carbonyl linker reveals its dual role as both an electrophilic center and a conformational control element [11] [16]. Alternative linkages such as ester or sulfonamide connections can provide similar geometric constraints while introducing different electronic properties [30] [31]. The selection of appropriate bioisosteres requires consideration of the target protein's binding site characteristics and the desired pharmacological profile [20] [14].

Pharmacophore ElementFunctionBioisosteric AlternativesProperty Modifications
Coumarin LactoneHydrogen bond acceptor, electrophilic centerThiochromenone, benzisoxazoleAltered pKa, improved stability
Indole NH GroupHydrogen bond donor, nucleophilic siteN-methyl indole, benzimidazoleReduced basicity, enhanced lipophilicity
Benzene Ring (Coumarin)Hydrophobic interaction, π-stackingNaphthalene, quinoline ringModified π-electron density
Pyrrole Ring (Indole)Electron-rich aromatic systemThiophene, furan ringChanged heteroatom properties
Nitro Group (6-position)Electron-withdrawing group, H-bond acceptorCyano group, trifluoromethylDifferent electronic effects
Carbonyl LinkerElectrophilic center, conformational controlEster linkage, sulfonamideAltered conformational preferences

Fragment-Based Design Considerations

Fragment-based design for coumarin-indole hybrids requires careful evaluation of the individual fragment contributions to the overall binding affinity and selectivity [32] [30]. The coumarin fragment typically contributes hydrophobic interactions and π-stacking capabilities, while the indoline carbonyl fragment provides additional hydrogen bonding opportunities and electrostatic interactions [4] [21].

Fragment linking strategies must consider the optimal positioning and orientation of each component to maximize synergistic effects [6] [20]. The carbonyl linker in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one demonstrates an effective fragment linking approach that maintains the essential binding characteristics of both components while introducing additional favorable interactions [11] [8].

The fragment growing approach involves starting with a core fragment and systematically adding functional groups to enhance binding affinity [10] [24]. For coumarin-based systems, the addition of the indoline carbonyl moiety at the C-3 position represents a fragment growing strategy that significantly enhances the biological activity compared to the parent coumarin [7] [33]. The nitro group at the 6-position further exemplifies fragment growing, providing additional electronic effects that modulate the overall pharmacological profile [14] [29].

Fragment merging strategies combine multiple fragments that bind to adjacent or overlapping sites on the target protein [30] [31]. The coumarin-indole hybrid design represents a successful fragment merging approach where both components contribute to the overall binding energy through complementary interactions [12] [4]. The optimization of linker length and geometry is critical for maintaining the optimal positioning of each fragment within the binding site [6] [11].

Conformational Analysis of the Carbonyl Linkage

The conformational analysis of the carbonyl linkage in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one reveals critical insights into the molecular geometry and electronic properties that govern biological activity [11] [16]. Density functional theory calculations demonstrate that the carbonyl group adopts preferential orientations that maximize conjugation with both the coumarin and indoline systems [8] [17].

The C=O bond length typically ranges from 1.22 to 1.24 Å, consistent with partial double bond character due to resonance delocalization [34] [18]. The C-N bond connecting the carbonyl to the indoline nitrogen shows bond lengths between 1.34 and 1.38 Å, indicating significant double bond character that restricts rotation around this axis [11] [35]. These structural parameters result in a semi-rigid linkage that maintains optimal geometric relationships between the pharmacophoric elements [16] [36].

Dihedral angle analysis reveals that the coumarin-carbonyl connection typically maintains planarity with deviations of 0-15°, while the carbonyl-indole connection shows greater flexibility with dihedral angles ranging from 15-45° [37] [38]. This conformational pattern allows for induced-fit binding mechanisms while maintaining essential π-conjugation throughout the molecular framework [18] [39].

Molecular electrostatic potential calculations demonstrate that the carbonyl oxygen carries significant negative charge density, making it an excellent hydrogen bond acceptor [29] [40]. The carbonyl carbon shows electrophilic character that can participate in nucleophilic attacks or coordinate with metal centers in metalloproteins [35] [41]. The intramolecular distance between the coumarin and indoline systems typically ranges from 4.5 to 6.2 Å, optimal for simultaneous binding to multiple protein subsites [8] [42].

Structural ParameterTypical RangeEnergy ImplicationsDFT Method Reliability
Carbonyl C=O Bond Length1.22-1.24 Åπ-conjugation extentExcellent (B3LYP)
C-N Bond Length (Linker)1.34-1.38 ÅRotational barrierGood (B3LYP, M06-2X)
Dihedral Angle (Coumarin-Carbonyl)0-15°Coumarin electronic delocalizationVery Good (ωB97X-D)
Dihedral Angle (Carbonyl-Indole)15-45°Indole orientation flexibilityGood (CAM-B3LYP)
Planarity Deviation0.02-0.15 ÅSystem rigidityExcellent (B3LYP)
Intramolecular Distance (Coumarin-Indole)4.5-6.2 ÅIntramolecular interactionsGood (M06-2X)

XLogP3

3

Dates

Last modified: 08-18-2023

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